2-(azepan-1-yl)-4-methylpentanoic acid

Medicinal Chemistry Peptidomimetics Structure-Activity Relationship

Researchers requiring a non-coded amino acid building block for SAR studies often face limited access to azepane-containing scaffolds. This compound solves that gap with a seven-membered azepane ring that provides distinct conformational and lipophilic properties (predicted logP ~2.64) unavailable from piperidine or pyrrolidine analogs. - Conformational differentiation: The azepane ring alters pharmacophore presentation, directly impacting binding kinetics and cellular permeability in peptidomimetic design. - Dual functionalization: The secondary amine and carboxylic acid enable parallel derivatization for Diversity-Oriented Synthesis (DOS) and lipid-binding probe construction. - Supply reliability: In stock with standard pack sizes of 100 mg, 250 mg, and 1 g; custom synthesis and bulk packaging available upon request.

Molecular Formula C12H23NO2
Molecular Weight 213.3
CAS No. 1218273-60-9
Cat. No. B6257668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(azepan-1-yl)-4-methylpentanoic acid
CAS1218273-60-9
Molecular FormulaC12H23NO2
Molecular Weight213.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Azepan-1-yl)-4-methylpentanoic Acid Overview


2-(Azepan-1-yl)-4-methylpentanoic acid is a synthetic, non-coded amino acid derivative. Its structure features a seven-membered saturated azepane ring linked to the α-carbon of a 4-methylpentanoic acid (isocaproic acid) backbone [1]. This compound, with the molecular formula C12H23NO2 and a molecular weight of 213.3 g/mol, is part of a chemical class recognized for its utility in drug discovery and peptidomimetic design. The azepane ring offers a distinct conformational profile compared to smaller nitrogen heterocycles, which is a key factor in its potential applications .

Synthetic amino acid derivative
Supports peptidomimetic design workflows
May enable hit-to-lead optimization screening

2-(Azepan-1-yl)-4-methylpentanoic Acid: Substitution Limitations


Generic substitution with simpler piperidine or pyrrolidine analogs is not scientifically valid due to the unique conformational and physicochemical properties imparted by the seven-membered azepane ring. The difference in ring size alters the spatial presentation of the pharmacophore and the molecule's overall lipophilicity. While direct comparative data for this specific compound is scarce, class-level evidence indicates that these structural variations directly influence key parameters such as binding kinetics and cellular permeability, making 2-(azepan-1-yl)-4-methylpentanoic acid a distinct and non-interchangeable entity for targeted applications [1]. The ring strain and basicity of the azepane nitrogen, which differ from its six-membered counterpart, piperidine, also contribute to unique reactivity and interaction profiles [2].

This compound
Seven-membered azepane ring; distinct conformation & lipophilicity
Piperidine/Pyrrolidine analogs
Smaller ring size may shift binding and permeability properties

2-(Azepan-1-yl)-4-methylpentanoic Acid Differential Evidence


Conformational Flexibility Advantage

The seven-membered azepane ring in 2-(azepan-1-yl)-4-methylpentanoic acid provides significantly greater conformational flexibility compared to the six-membered piperidine ring found in common analogs. This flexibility allows the molecule to adopt multiple low-energy conformations, potentially enabling it to better fit into irregular or deep binding pockets. In the development of PKB inhibitors, azepane-containing compounds demonstrated a distinct binding mode and improved potency over their piperidine counterparts, with the flexibility of the azepane ring being a key structural determinant for this enhanced interaction [1].

Conformational flexibility
Class-level
Azepane: multiple low-energy conformations vs Piperidine: constrained geometry
Reported flexibility may support binding pocket fit review
From structural studies of related azepane/PKB inhibitor complexes
Medicinal Chemistry Peptidomimetics Structure-Activity Relationship

Lipophilicity Advantage

The lipophilic 4-methylpentanoic acid side chain, combined with the saturated azepane ring, is predicted to confer moderate lipophilicity on 2-(azepan-1-yl)-4-methylpentanoic acid. A calculated logP value of approximately 2.64 was found in a physicochemical property database for this compound class [1]. In comparison, a typical piperidine-based analog would be expected to have a lower logP (e.g., ~0.9 for piperidine-4-carboxylic acid). This difference in logP can be a critical factor in a compound's ability to passively diffuse across cell membranes and its overall bioavailability.

Lipophilicity (logP)
Class-level
ΔlogP ≈ +1.74 calc. logP ~2.64 vs ~0.9 for piperidine
Higher logP may support membrane diffusion review
Predicted from in silico database; requires measurement
ADME/Tox Drug Design Pharmacokinetics

Azepane Binding Kinetics Potential

Research on azepane-based protease inhibitors, specifically for cathepsin L, shows that the azepane scaffold can be leveraged to achieve picomolar binding affinities (Ki = 0.43 nM) [1]. While 2-(azepan-1-yl)-4-methylpentanoic acid is a different molecule, this class-level evidence demonstrates that the core azepane motif is compatible with highly potent and selective target engagement. In the context of cathepsin inhibitors, the substitution of a leucine-like moiety (structurally similar to 4-methylpentanoic acid) with alternative P2 residues significantly altered selectivity profiles, underscoring the importance of this side chain [1].

Binding affinity (Ki)
Class-level
Ki 0.43 nM Reported for an azepanone-based cathepsin L inhibitor
Class-level affinity context; not direct compound data
From optimized derivative; may not transfer
Enzyme Inhibition Cathepsin L Protease Inhibitor

2-(Azepan-1-yl)-4-methylpentanoic Acid Applications


Conformationally Constrained Peptidomimetics

The compound serves as an ideal starting point for creating peptidomimetics that require a flexible, lipophilic N-terminal cap. Its unique combination of a seven-membered ring and a branched side chain, as evidenced by its conformational and lipophilic properties [1], allows researchers to systematically explore new regions of chemical space, particularly for designing inhibitors of protein-protein interactions where a rigid piperidine cap would be suboptimal.

Lipid-Mediated Signaling Probe

Given its predicted lipophilicity (logP ~2.64) and the fatty acid-like 4-methylpentanoic acid tail [2], this compound is well-suited for functionalizing probes or affinity reagents designed to interact with lipid-binding domains or enzymes involved in fatty acid metabolism. It can be incorporated into small molecule libraries targeting pathways such as fatty acid amide hydrolase (FAAH) or other lipid signaling nodes.

Diversity-Oriented Synthesis Building Block

The azepane core provides a functionalizable secondary amine, while the carboxylic acid moiety allows for conjugation to a vast array of partners. This dual functionality, supported by the class-level evidence of azepane utility in generating complex libraries , makes 2-(azepan-1-yl)-4-methylpentanoic acid a powerful building block for generating diverse compound collections in DOS programs aimed at identifying novel biological starting points.

Application
Selection Property
Validation Focus
Conformationally constrained peptidomimetics
Azepane ring flexibility & lipophilicity context
Binding mode and SAR studies
Lipid-mediated signaling probe design
Moderate lipophilicity & fatty acid tail profile
Membrane permeability & target engagement assays
Diversity-oriented synthesis building block
Dual amine/acid conjugation sites
Library synthesis & initial hit identification
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